molecular formula C7H7N3O B13117845 6-Methoxy-1H-pyrazolo[4,3-b]pyridine

6-Methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13117845
M. Wt: 149.15 g/mol
InChI Key: RFWBIEUMCBYUJK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methoxy group attached at the 6th position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloro-3-methoxypyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the active site, thereby blocking the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

6-Methoxy-1H-pyrazolo[4,3-b]pyridine can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)

InChI Key

RFWBIEUMCBYUJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2)N=C1

Origin of Product

United States

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